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Compound of Interest

Compound Name: (3-(Indolin-5-yl)phenyl)methanol

Cat. No.: B7984550

Get Quote

Executive Summary & Compound Definition

Target Molecule: (3-(Indolin-5-yl)phenyl)methanol Molecular Formula: C1sH1sNO Exact
Mass: 225.1154 Da Key Structural Features:

 Indoline Core: A bicyclic 2,3-dihydro-1H-indole system (distinct from indole by the saturation
at C2-C3).

» Biaryl Linkage: A C-C bond connecting C5 of the indoline to C1' of the phenyl ring.

» Meta-Substituted Benzyl Alcohol: A hydroxymethyl group (-CH20H) at the C3' position
relative to the biaryl linkage.

This guide details the step-by-step elucidation logic required to confirm the structure,
differentiate it from oxidative impurities (e.g., indoles), and validate the regiochemistry of the
biaryl bond.

Synthesis Context & Impurity Profile
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Expertise Note: Understanding the synthetic origin is the first step in elucidation. This molecule
is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-haloindoline
(or protected derivative) and 3-(hydroxymethyl)phenylboronic acid [1].

Critical Impurities to Monitor:

o Oxidation Artifacts: Indoline is susceptible to oxidation to indole. This removes two protons
and aromatizes the pyrrole ring, shifting the mass by -2 Da (223.10 Da).

o Regioisomers: If the boronic acid coupling occurs at the wrong position (rare but possible
with impure starting materials).

o Protodeboronation: The presence of benzyl alcohol (from hydrolysis of the boronic acid)
lacking the indoline moiety.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the biaryl-alcohol
connectivity.

Experimental Protocol

« lonization: ESI+ (Electrospray lonization, Positive Mode).

e Analyzer: Q-TOF or Orbitrap for high resolution (<5 ppm error).

Data Interpretation
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lon Type Theoretical m/z Interpretation

Protonated molecular ion.
+ )
[M+H]* 226.1232
Base peak expected.

Loss of water. Characteristic of
[M+H - H20]* 208.1126 benzylic alcohols. Verifies the -
CH20H group.[1][2]

Loss of formaldehyde.
[M+H - CH20]* 196.1126 Secondary fragmentation of

the benzyl alcohol.

Oxidation to indole cation (in-
(M+H - 2H]* 24,1075 source fragmentation). If this
+H - :
peak is >10% of parent, check

sample storage conditions.

Self-Validating Logic: If the [M+H-18]* peak is absent, the hydroxyl group may be on the
aromatic ring (phenol) rather than the benzylic position.

NMR Spectroscopy: The Primary Elucidation Tool

Objective: Unambiguously assign the indoline saturation, the biaryl connection point, and the
meta-substitution pattern.

1H NMR (Proton) - 500 MHz, DMSO-de

DMSO-ds is preferred over CDCls to observe the exchangeable OH and NH protons and to
prevent peak overlap in the aromatic region.

Key Signal Assignments:
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Proton Chemical Shift o ] Structural
. Multiplicity Integration .
Environment (3, ppm) Causality
Benzylic CH:z of
indoline. Distinct
] Triplet (J = 8.5 from indole
Indoline C3-H 2.95-3.05 2H )
Hz) (which has a C3-
H singlet at ~6.5
ppm).
] CH:z adjacent to
) Triplet (J = 8.5 )
Indoline C2-H 3.45-3.55 H2) 2H Nitrogen.
z
Deshielded by N.
Coupled to OH. If
] Doublet (J =5.5 Singlet, OH is
Benzylic CHz 455 -4.60 2H ]
Hz) exchanging (wet
solvent).
Confirms alcohol
Triplet (J=5.5 is not phenolic
OH (Alcohol) 5.15-5.25 1H , _
Hz) (phenolic OH is
singlet >9 ppm).
Indoline NH 5.50 - 6.00 Broad Singlet 1H Exchangeable.
Mixture of
) ) ) Indoline (3H) and
Aromatic Region 6.50 - 7.60 Multiplets 7H
Phenyl (4H)
protons.

Critical Check: The presence of two triplets in the aliphatic region (2.9-3.6 ppm) is the definitive
proof of the indoline core. If these appear as aromatic signals, the compound has oxidized.

2D NMR: Establishing Connectivity

To prove the biaryl bond is at Indoline-C5 and Phenyl-C1', HMBC (Heteronuclear Multiple Bond
Correlation) is required.
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e COSY: Establishes the spin system of the indoline ring (NH - C2-H — C3-H) and the
phenyl ring pattern.

 HMBC (Long Range):

o Correlation A: Indoline C4-H (singlet-like) and C6-H show correlations to the quaternary
C5 carbon.

o Correlation B: The Phenyl C2'-H (isolated singlet between substituents) shows correlations
to the Indoline C5 carbon.

o Conclusion: This "bridge" correlation confirms the C5-C1' bond.

Visualization of Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure and rejecting
common impurities.
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Unknown Sample
(Suspected C15H15NO)

1. HRMS (ESI+)
Target: 226.1232 m/z

Does [M+H]+ match?

Yes No

2. 1H NMR (DMSO-d6)

Triplets at 3.0 & 3.5 ppm?

Yes o (Aromatic signals only)

Impurity/Wrong Cmpd Phenol Isomer suspected

Oxidized Impurity:

chlalilaie DLl Indole Derivative

Correlation: Indoline C5
to Phenyl H2'/H6'?

Yes No

Structure Confirmed:
(3-(Indolin-5-yl)phenyl)methanol

Regioisomer (e.g., C4/C6 linked)

Click to download full resolution via product page
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Caption: Logical workflow for the structural confirmation of (3-(Indolin-5-yl)phenyl)methanol,
highlighting critical decision points for distinguishing the target from oxidative impurities
(indoles) and regioisomers.

Analytical Quality Control (HPLC Method)
Objective: Quantify purity and separate the target from the likely "Indole" impurity.

Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).
o Mobile Phase A: Water + 0.1% Formic Acid.

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (aromatic) and 280 nm (indoline specific).

o Expectation:

o Indoline Target: Elutes earlier (more polar due to amine/alcohol).

o Indole Impurity: Elutes later (fully aromatic, more lipophilic).

HMBC Connectivity Diagram

The following diagram visualizes the specific long-range NMR correlations required to prove
the biaryl connection.
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Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) signals. The correlation from
the Phenyl H2' proton to the Indoline C5 carbon (dashed red arrow) is the definitive proof of the
biaryl connectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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